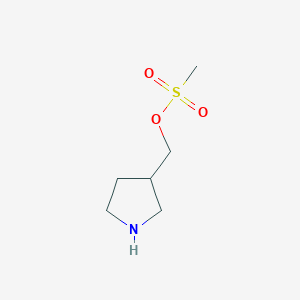
Methanesulfonic acid pyrrolidin-3-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(pyrrolidin-3-yl)methyl methanesulfonate is an organic compound that features a pyrrolidine ring attached to a methanesulfonate group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The methanesulfonate group is known for its role in various chemical reactions, particularly in the formation of sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyrrolidin-3-yl)methyl methanesulfonate typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of (pyrrolidin-3-yl)methyl methanesulfonate follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(pyrrolidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, while reduction reactions can modify the functional groups attached to the ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, pyrrolidones, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
(pyrrolidin-3-yl)methyl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (pyrrolidin-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidone: An oxidized derivative of pyrrolidine with applications in pharmaceuticals and polymers.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
(pyrrolidin-3-yl)methyl methanesulfonate stands out due to its unique combination of a pyrrolidine ring and a methanesulfonate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
pyrrolidin-3-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)10-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
QRCLPHOOCYZYAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















